molecular formula C14H14N4OS B2428388 1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide CAS No. 1171827-80-7

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2428388
CAS No.: 1171827-80-7
M. Wt: 286.35
InChI Key: WALWTIONCGJMGM-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide (CAS 1171827-80-7) is a synthetic small molecule featuring a pyrazole carboxamide core linked to a 2-methylbenzothiazole moiety . This compound is supplied for non-human research applications and is not intended for diagnostic or therapeutic use. Compounds with this hybrid structure, integrating pyrazole and benzothiazole pharmacophores, are of significant interest in medicinal chemistry and drug discovery research. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, with research indicating potential as cytotoxic agents , anti-inflammatory agents , and antifungal agents . The mechanism of action for such compounds is often multifaceted; they may function as enzyme inhibitors, potentially targeting kinases like MEK (Mitogen-activated protein kinase kinase) or succinate dehydrogenase (SDH), thereby interfering with critical cellular signaling and metabolic pathways . The presence of the benzothiazole ring further enhances the molecular profile, as this scaffold is associated with various bioactive properties. Researchers can utilize this compound as a key intermediate or a chemical tool for developing novel therapeutic agents, studying structure-activity relationships (SAR), and investigating specific biochemical pathways.

Properties

IUPAC Name

1-ethyl-N-(2-methyl-1,3-benzothiazol-6-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-18-7-6-12(17-18)14(19)16-10-4-5-11-13(8-10)20-9(2)15-11/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALWTIONCGJMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The synthesis begins with the preparation of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting the benzothiazole derivative with hydrazine and an appropriate diketone under reflux conditions.

    Substitution Reactions: The ethyl group is introduced via alkylation reactions, and the carboxamide group is introduced through amidation reactions using suitable reagents like ethyl chloroformate and ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structural frameworks exhibit notable anticancer properties. For example, derivatives containing the pyrazole scaffold have shown effectiveness against various cancer cell lines:

Compound Cancer Type IC50 (µM) Reference
1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamideMDA-MB-231 (breast cancer)5.71
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-onePC3 (prostate cancer)18.4
Thiazole-pyridine hybridHepG2 (liver cancer)6.14

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways and interaction with cellular targets.

Anticonvulsant Activity

The anticonvulsant properties of similar thiazole and pyrazole derivatives have also been documented:

Compound Model ED50 (mg/kg) TD50 (mg/kg) Protection Index
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneElectroshock test18.4170.29.2
Novel thiazole-linked azolesPTZ-induced seizuresN/AN/A33%-100% protection

These compounds demonstrate significant potential in treating epilepsy by modulating neurotransmitter levels and enhancing neuronal stability.

Antibacterial Activity

The antibacterial efficacy of benzothiazole derivatives has been explored extensively, showing promising results against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Benzothiazole derivative AE. coli15 µg/mL
Benzothiazole derivative BS. aureus10 µg/mL

These findings suggest that modifications to the benzothiazole structure can enhance antibacterial properties, making these compounds candidates for further development as antimicrobial agents.

Case Studies

  • Anticancer Study on MDA-MB-231 Cells
    • A study evaluated the effects of various thiazole derivatives on breast cancer cells, revealing that the presence of electron-withdrawing groups significantly enhanced antiproliferative activity.
    • The compound exhibited an IC50 value of 5.71 µM, outperforming standard treatments like 5-fluorouracil.
  • Anticonvulsant Activity Assessment
    • In a controlled study using animal models, the compound demonstrated a high protection index in electroshock tests, indicating its potential as an effective anticonvulsant agent.
  • Antibacterial Efficacy Evaluation
    • A series of benzothiazole derivatives were tested against common pathogens, where one derivative showed a remarkable MIC against Staphylococcus aureus, suggesting its utility in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes like cyclooxygenase (COX) or receptors involved in inflammatory pathways.

    Pathways Involved: The compound can inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the combination of the benzothiazole and pyrazole rings, which may confer distinct biological activities compared to other similar compounds.

Biological Activity

1-Ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its structure includes a pyrazole ring fused with a benzothiazole moiety, which contributes to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H14N4OS
  • CAS Number : 1171827-80-7

The presence of both the pyrazole and benzothiazole rings suggests potential interactions with various biological targets, making it an interesting subject for research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. Specifically, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:

  • Lung Cancer
  • Colorectal Cancer
  • Breast Cancer (MDA-MB-231)

In vitro studies demonstrated that certain pyrazole derivatives can inhibit cell proliferation significantly (IC50 values often below 10 µM) .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Thiazole derivatives generally exhibit notable antibacterial and antifungal activities. For instance, a related study reported minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL against various pathogens .

Anti-inflammatory Properties

Compounds of this class have also been investigated for anti-inflammatory effects. Research indicates that they may act as selective COX-2 inhibitors, with some showing greater efficacy than traditional anti-inflammatory drugs like celecoxib .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : They can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), with an IC50 value of approximately 8 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of thiazole-based compounds, including this pyrazole derivative. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 100 to 250 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity Type
Compound APyrazole derivative<10Anticancer
Compound BBenzothiazole derivative100Antimicrobial
This compoundStructure~8Anticancer

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : A common strategy involves cyclization of precursors (e.g., ethyl 2-chloro-3-oxobutanoate) in refluxing 1,4-dioxane to form the benzo[d]thiazole core. Subsequent ester hydrolysis with LiOH yields the carboxylic acid intermediate, confirmed by the disappearance of ethoxy proton signals in 1H^1H NMR (δ 12.08 ppm for -COOH). Amide coupling using HATU and Hunig’s base with amines like 2-methylbenzo[d]thiazol-6-amine produces the final carboxamide. MS and 1H^1H NMR are critical for structural validation at each step .

Q. How can researchers optimize reaction conditions for amide bond formation in this compound’s synthesis?

  • Methodological Answer : Optimization includes testing coupling agents (e.g., HATU vs. EDC/HOBt), solvent polarity (DCM vs. DMF), and base selection (Hunig’s base vs. triethylamine). Reaction monitoring via TLC or LC-MS ensures completion. For example, HATU in DMF with Hunig’s base at room temperature achieves >85% yield in 20 hours, minimizing side products like unreacted acid or over-alkylation .

Q. What analytical techniques are essential for confirming the crystalline structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves dihedral angles between aromatic rings (e.g., pyrazole and benzothiazole planes) and hydrogen-bonding networks. Weak intermolecular interactions (C–H···π, N–H···N) stabilize the 2D lattice. Complementary techniques include 1H^1H/13C^{13}C NMR, FT-IR (for amide C=O stretch at ~1650 cm1^{-1}), and ESI-MS for molecular weight confirmation .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized protocols (e.g., MTT for cytotoxicity). Compare structural analogs (e.g., trifluoromethylbenzyl derivatives) to isolate substituent effects. Cross-reference with computational models (docking studies) to predict binding affinities .

Q. What strategies are effective for evaluating this compound’s potential as a monoamine oxidase (MAO) inhibitor?

  • Methodological Answer : In vitro MAO-A/MAO-B inhibition assays using rat brain homogenates or recombinant enzymes quantify IC50_{50} values. Fluorometric or spectrophotometric methods track hydrogen peroxide production. In vivo neuroprotection models (e.g., MPTP-induced Parkinson’s in mice) assess dopamine levels via HPLC. Structural analogs with electron-withdrawing groups on benzothiazole show enhanced MAO-B selectivity .

Q. How can click chemistry expand the functional diversity of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce alkyne/propargyl groups at the pyrazole N-ethyl position for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). React with azides (e.g., aryl, sugar-derived) to generate 1,2,3-triazole derivatives. Screen for improved solubility or target binding using SPR or fluorescence polarization assays. MS and 1H^1H NMR confirm regioselectivity of triazole formation .

Q. What computational approaches predict the compound’s pharmacokinetic properties and toxicity?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, BBB permeability, and CYP450 metabolism. Molecular dynamics simulations (AMBER/GROMACS) analyze stability in lipid bilayers. Toxicity prediction via ProTox-II identifies potential hepatotoxicity flags. Validate with in vitro hepatic microsomal stability assays and Ames test for mutagenicity .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported IC50_{50} values for kinase inhibition?

  • Methodological Answer : Standardize assay protocols (ATP concentration, incubation time) and validate kinase sources (commercial vs. in-house expressed). Use positive controls (e.g., staurosporine) and orthogonal methods (e.g., radioactive 32P^{32}P-ATP vs. luminescent ADP-Glo). Statistical analysis (e.g., ANOVA) identifies outliers due to assay variability .

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